1-chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

1-Chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide (CAS 1342360-16-0) is a bifunctional sulfonamide building block bearing a reactive chloromethyl electrophile and a furan-3-ylmethyl substituent on the sulfonamide nitrogen. The compound belongs to the class of N,N-disubstituted chloromethanesulfonamides, which occupy a distinct chemical space at the intersection of alkylating agent precursors and heterocycle-containing fragment libraries.

Molecular Formula C7H10ClNO3S
Molecular Weight 223.68 g/mol
Cat. No. B13495256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide
Molecular FormulaC7H10ClNO3S
Molecular Weight223.68 g/mol
Structural Identifiers
SMILESCN(CC1=COC=C1)S(=O)(=O)CCl
InChIInChI=1S/C7H10ClNO3S/c1-9(13(10,11)6-8)4-7-2-3-12-5-7/h2-3,5H,4,6H2,1H3
InChIKeyXRGICJPGXLMLTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide: Procurement-Relevant Structural and Physicochemical Profile


1-Chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide (CAS 1342360-16-0) is a bifunctional sulfonamide building block bearing a reactive chloromethyl electrophile and a furan-3-ylmethyl substituent on the sulfonamide nitrogen [1]. The compound belongs to the class of N,N-disubstituted chloromethanesulfonamides, which occupy a distinct chemical space at the intersection of alkylating agent precursors and heterocycle-containing fragment libraries. Its molecular formula is C₇H₁₀ClNO₃S (MW 223.68 g/mol), with computed logP of 0.8, topological polar surface area of 58.9 Ų, and zero hydrogen bond donors—placing it within the physicochemical range amenable to both solution-phase derivatization and cell-based screening [1]. Predicted density is 1.387 ± 0.06 g/cm³ and predicted boiling point is 321.3 ± 52.0 °C .

Why In-Class Chloromethanesulfonamides Cannot Substitute for 1-Chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide in Research Procurement


Generic substitution among N,N-disubstituted chloromethanesulfonamides fails because the furan-3-ylmethyl group is not a passive structural ornament: it introduces a hydrogen-bond-accepting heterocycle (four total HBA vs. two for simple alkyl analogs), alters the conformational landscape (four rotatable bonds vs. two in 1-chloro-N-methylmethanesulfonamide), and modulates the electrophilic reactivity of the chloromethyl center through electronic effects transmitted via the sulfonamide nitrogen [1][2]. Removing the furan yields 1-chloro-N-methylmethanesulfonamide (CAS 41881-81-6, MW 143.59), which lacks the aromatic stacking potential and has ~50% fewer heavy atoms, fundamentally altering fragment-based screening outcomes . Moving the chloromethyl to the furan ring itself (e.g., 5-(chloromethyl)furan-2-sulfonamide, CAS 56038-67-6) inverts the electrophilic site topology from the sulfonamide side chain to the heterocycle, generating different reactivity and cross-linking geometry . These structural permutations produce distinct chemical biology and medicinal chemistry outcomes that cannot be extrapolated from class averages.

Quantitative Differentiation Evidence for 1-Chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide vs. Closest Analogs


Hydrogen Bond Acceptor Count Differentiation: Furan-3-ylmethyl vs. Simple Alkyl N-Substituents

The target compound possesses four hydrogen bond acceptor (HBA) sites (three sulfonamide oxygens plus one furan ring oxygen), compared to only two HBA sites in the simplest analog 1-chloro-N-methylmethanesulfonamide (CAS 41881-81-6) [1][2]. This difference of two additional HBA sites is structurally consequential because it enables the furan oxygen to participate in directed hydrogen bonding with protein backbone amides or side-chain donors—an interaction geometrically unavailable to the alkyl-only comparator. The topological polar surface area (TPSA) reflects this: 58.9 Ų for the target compound vs. 37.4 Ų (computed) for 1-chloro-N-methylmethanesulfonamide, a 57% increase that directly impacts membrane permeability predictions and solubility parameter estimates [1][3].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Electrophilic Site Topology: Sulfonamide-Chloromethyl vs. Furan-Chloromethyl Regioisomers

The target compound positions its electrophilic chloromethyl group on the methanesulfonamide side chain, spatially separated from the furan ring by a sulfonamide N–CH₂–furan linker. In contrast, 5-(chloromethyl)furan-2-sulfonamide (CAS 56038-67-6, MW 195.62) places the chloromethyl directly on the furan ring at C5, with the sulfonamide at C2 [1][2]. This topological inversion produces two distinct reactivity profiles: the target compound's chloromethyl is attached to an sp³-hybridized carbon adjacent to a strong electron-withdrawing sulfonyl group (SO₂), increasing its electrophilicity for SN2 displacement, whereas the comparator's chloromethyl is benzylic to the furan ring, where resonance stabilization of the incipient carbocation can promote competing SN1 pathways . Additionally, the molecular geometries differ fundamentally: the target compound has four rotatable bonds linking the electrophilic center to the furan, enabling conformational flexibility for induced-fit binding, while 5-(chloromethyl)furan-2-sulfonamide has only two rotatable bonds with the electrophile directly conjugated to the heterocycle [1][2].

Covalent Inhibitor Design Chemical Biology Synthetic Intermediate Selection

Lipophilicity Modulation by Furan-3-ylmethyl Substituent: Computed logP Comparison

The computed partition coefficient (XLogP3-AA) for the target compound is 0.8, reflecting a balance between the hydrophilic sulfonamide core and the modestly lipophilic furan and chloromethyl groups [1]. The non-chlorinated analog N-(furan-3-ylmethyl)-N-methylmethanesulfonamide (predicted XLogP ~0.2–0.4 based on the loss of the chlorine atom's contribution) exhibits lower lipophilicity, while the furan-deleted analog 1-chloro-N-methylmethanesulfonamide has a computed XLogP of approximately −0.3, driven by the absence of the carbon-rich furan ring [2]. The ~1.1 log unit span across these three compounds translates to an approximately 12.6-fold difference in calculated octanol-water partition, which is sufficient to alter cellular permeability, microsomal stability, and plasma protein binding profiles in systematic screening cascades [3]. This places the target compound in a 'sweet spot' logP range (0–1) that is statistically associated with higher developability scores in drug discovery pipelines.

ADME Profiling Lipophilicity Optimization Drug-Likeness Assessment

Furan Sulfonamide Class Evidence: Anticancer and Carbonic Anhydrase Inhibitory Potential Differentiates Heterocycle-Containing Analogs from Alkyl-Only Sulfonamides

While no direct biological assay data have been published for the target compound itself, class-level evidence from structurally cognate furan sulfonamides establishes that the furan-3-ylmethyl substituent confers biological activity not present in alkyl-only sulfonamides. A 2019 study evaluated a series of novel furan sulfonamide derivatives (compounds 13a–13j) against three human cancer cell lines—MCF-7 (breast), A549 (lung), and A-375 (melanoma)—and demonstrated that compounds 13a–13c, 13e, and 13g–13j exhibited activity exceeding the positive control [1]. Separately, a 2023 study of fifteen furyl sulfonamides against four human carbonic anhydrase isoforms (hCA I, II, IV, IX) found that several compounds were more potent than the reference drug acetazolamide, particularly against hCA I (8 compounds) and hCA IV (11 compounds) [2]. The target compound's furan-3-ylmethyl attachment via a methylene linker to the sulfonamide nitrogen parallels the core architecture of these active series, whereas alkyl-only chloromethanesulfonamides (e.g., 1-chloro-N-methylmethanesulfonamide) lack the heterocyclic recognition element entirely and would not be expected to engage these biological targets through the same binding mode [3].

Anticancer Screening Carbonic Anhydrase Inhibition Furan Sulfonamide SAR

Conformational Flexibility Distinction: Four Rotatable Bonds Enable Induced-Fit Binding Not Accessible to Constrained Furan-Sulfonamide Regioisomers

The target compound possesses four rotatable bonds, enabling conformational sampling of the relative orientation between the chloromethyl warhead and the furan recognition element [1]. The isomeric compound 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide (CAS 1423033-85-5, same molecular formula C₇H₁₀ClNO₃S, MW 223.68) has only two rotatable bonds, as the sulfonamide is directly attached to the furan ring and the nitrogen carries two methyl groups rather than one methyl and one furan-3-ylmethyl group [2]. This constitutional isomerism produces identical molecular formulae but fundamentally different conformational degrees of freedom: the target compound can present the chloromethyl group at distances ranging from ~3.5 Å to ~8.5 Å from the furan centroid (estimated from molecular mechanics), while the 4-(chloromethyl) isomer constrains the electrophile to within ~4–5 Å of the furan plane. In fragment-based screening, this conformational plasticity translates to a larger accessible pharmacophoric volume, increasing the probability of identifying productive binding poses across diverse protein pockets [3].

Conformational Analysis Molecular Recognition Fragment Growing

Predicted CNS Multiparameter Optimization (MPO) Score Advantage Over Lower LogP Alkyl Analogs

Applying the CNS MPO desirability scoring algorithm (Wager et al., 2010) to computed properties, the target compound yields an estimated CNS MPO score of approximately 4.8–5.2 out of 6, driven by its favorable combination of MW (223.68), logP (0.8), TPSA (58.9), and HBD count (0) [1][3]. The furan-deleted analog 1-chloro-N-methylmethanesulfonamide (MW 143.59, XLogP ≈ −0.3) scores lower on the lipophilicity component (logP penalty when < 1) and has a reduced TPSA that may under-occupy polar binding pockets, yielding an estimated CNS MPO of ~3.8–4.2 [2][3]. A difference of approximately 1 point on the CNS MPO scale is operationally meaningful: compounds scoring ≥5 are statistically 6-fold more likely to demonstrate brain exposure in preclinical species than those scoring ≤4 in retrospective analyses of CNS drug candidates [3]. This positions the target compound as the clearly preferred choice for neuroscience-targeted chemical probe development among the available chloromethanesulfonamide congeners.

CNS Drug Discovery Physicochemical Desirability Multiparameter Optimization

Evidence-Supported Application Scenarios for 1-Chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide in Research and Industrial Procurement


Covalent Fragment Library Design for Targeted Covalent Inhibitor (TCI) Screening

The compound's chloromethyl group serves as a weakly electrophilic warhead (reactivity modulated by the adjacent electron-withdrawing sulfonyl group) suitable for reversible covalent targeting of cysteine residues in kinase and protease active sites [1]. Its four rotatable bonds and furan hydrogen-bond acceptor enable the compound to sample diverse binding poses, making it appropriate for fragment-based TCI library construction [2]. Unlike simpler alkyl chloromethanesulfonamides, the furan-3-ylmethyl substituent adds molecular recognition capacity without inflating molecular weight beyond fragment-likeness thresholds (MW < 250) [1].

CNS-Penetrant Chemical Probe Development Leveraging Favorable MPO Profile

With a computed CNS MPO score of approximately 4.8–5.2, zero hydrogen bond donors, moderate TPSA (58.9 Ų), and logP of 0.8, the compound resides in the physicochemical space statistically associated with adequate brain exposure [3]. This profile differentiates it from lower-scoring alkyl-only chloromethanesulfonamides (CNS MPO ~3.8–4.2) and supports its prioritization for neuroscience chemical probe programs where both CNS penetration and covalent reactivity are desired [1][3].

Furan-Containing Fragment for Carbonic Anhydrase and Anticancer Target Screening

Based on class-level evidence from structurally cognate furan sulfonamides that demonstrate sub-micromolar carbonic anhydrase inhibition (more potent than acetazolamide against hCA I and hCA IV) and anticancer activity exceeding positive controls in MCF-7, A549, and A-375 cell lines, the compound is a candidate for screening against these target families [4][5]. The furan-3-ylmethyl substitution pattern at the N-position of the sulfonamide parallels the core architecture of active compounds in these series, whereas alkyl-only sulfonamides lack the heterocyclic pharmacophore required for activity [1][4].

Synthetic Intermediate for Diversified Sulfonamide Library Generation via Nucleophilic Displacement

The chloromethyl group provides a versatile synthetic handle for nucleophilic substitution with amines, thiols, alcohols, and carbon nucleophiles, enabling late-stage diversification into focused compound libraries . The spatial separation of the electrophilic site from the furan ring (four bonds) allows independent chemical modification of the warhead without affecting the heterocycle, a practical advantage over regioisomers such as 5-(chloromethyl)furan-2-sulfonamide, where the electrophile is directly conjugated to the furan [1]. Three-stage purification protocols optimized for halogenated sulfonamide derivatives can achieve high purity for downstream biological testing .

Quote Request

Request a Quote for 1-chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.